methyl (2S)-2-amino-3-(carbamoylamino)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(carbamoylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-amino-3-(carbamoylamino)propanoate can be synthesized through a series of chemical reactions involving the esterification of amino acids. The general synthetic route involves the reaction of an amino acid with methanol in the presence of a catalyst to form the ester. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(carbamoylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted esters
Scientific Research Applications
Methyl (2S)-2-amino-3-(carbamoylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(carbamoylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and other proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure and different applications.
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Uniqueness
Methyl (2S)-2-amino-3-(carbamoylamino)propanoate is unique due to its specific amino and carbamoylamino functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C5H11N3O3 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(carbamoylamino)propanoate |
InChI |
InChI=1S/C5H11N3O3/c1-11-4(9)3(6)2-8-5(7)10/h3H,2,6H2,1H3,(H3,7,8,10)/t3-/m0/s1 |
InChI Key |
HYKRGVFRYRMBRM-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)N)N |
Canonical SMILES |
COC(=O)C(CNC(=O)N)N |
Origin of Product |
United States |
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